

# Molibresib Administration in Mouse Xenograft Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: ChEMBL22003

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## Introduction

Molibresib (GSK525762, I-BET762) is a potent, orally bioavailable small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT).[1] BET proteins are epigenetic readers that play a critical role in the transcriptional regulation of key oncogenes, including c-MYC.[2][3] By binding to the acetylated lysine recognition motifs of BET proteins, Molibresib displaces them from chromatin, thereby inhibiting the transcription of downstream target genes involved in cell proliferation, survival, and differentiation. This mechanism of action has shown therapeutic potential in various preclinical models of solid tumors and hematologic malignancies, with a particular focus on NUT midline carcinoma (NMC), a rare and aggressive cancer driven by BRD4-NUT fusion proteins.[2][3][4]

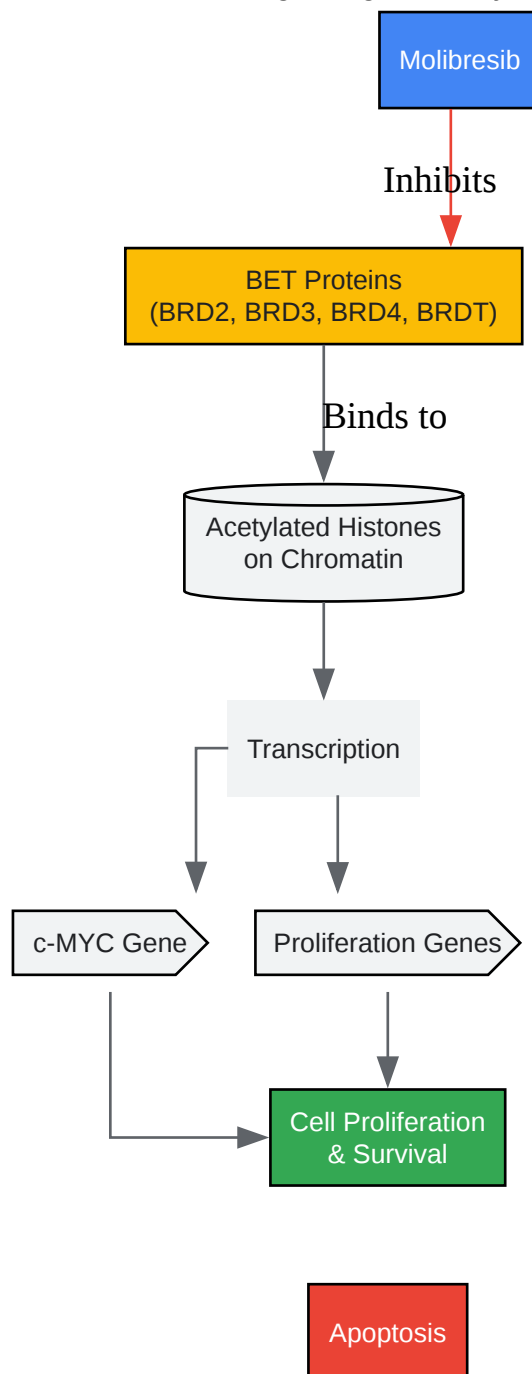
These application notes provide detailed protocols for the administration of Molibresib in mouse xenograft models, including drug formulation, establishment of xenografts, dosing regimens, and methods for assessing pharmacodynamic effects and toxicity.

## Mechanism of Action and Signaling Pathway

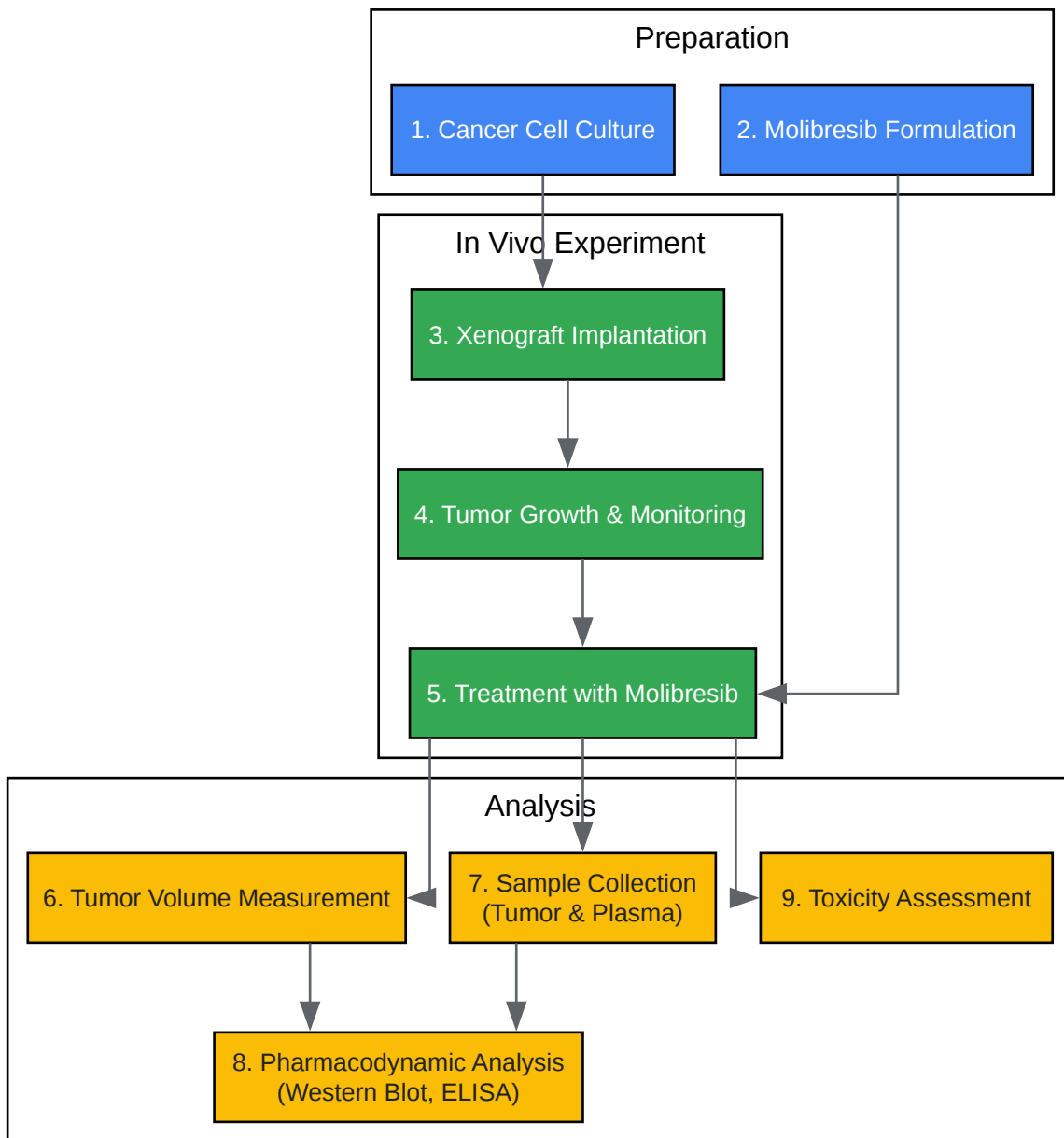
Molibresib competitively binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones on chromatin. This leads to the downregulation of target genes, most notably the proto-oncogene c-MYC. The inhibition of c-MYC and other pro-proliferative genes results in cell cycle arrest, apoptosis, and reduced tumor growth. In the

context of NUT midline carcinoma, Molibresib directly targets the BRD4-NUT fusion oncoprotein, disrupting its function and inducing differentiation and growth arrest of cancer cells.

## Molibresib Signaling Pathway



## Molibresib Xenograft Study Workflow



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